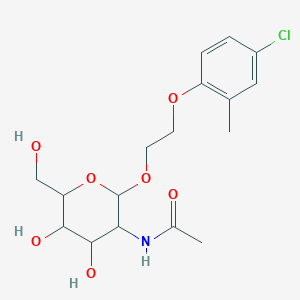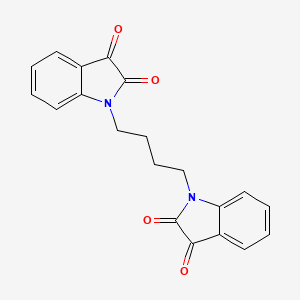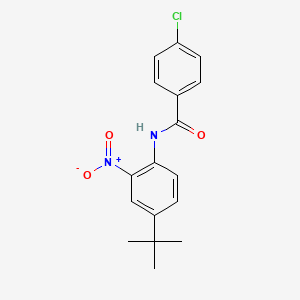![molecular formula C22H18F13N B15043687 5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine CAS No. 139030-54-9](/img/structure/B15043687.png)
5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a pentyl group and a phenyl ring bearing a tridecafluorohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring or the pyridine ring.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and boronic acids are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Probes: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.
Industry:
Coatings and Polymers: The compound can be used in the development of specialized coatings and polymers with enhanced properties, such as increased resistance to chemicals or improved thermal stability.
Mechanism of Action
The mechanism of action of 5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its fluorinated phenyl group may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
5-Pentyl-2-(4-trifluoromethoxy-phenyl)-pyridine: This compound has a similar structure but with a trifluoromethoxy group instead of a tridecafluorohexyl group.
2-Pentylpyridine: A simpler analog with only a pentyl group on the pyridine ring.
Uniqueness:
Fluorination: The presence of the tridecafluorohexyl group imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Versatility: The compound’s structure allows for various modifications, making it a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
139030-54-9 |
|---|---|
Molecular Formula |
C22H18F13N |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
5-pentyl-2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]pyridine |
InChI |
InChI=1S/C22H18F13N/c1-2-3-4-5-13-6-11-16(36-12-13)14-7-9-15(10-8-14)17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h6-12H,2-5H2,1H3 |
InChI Key |
IZGVFACATXNLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15043609.png)
![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B15043628.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
![N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B15043640.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide](/img/structure/B15043671.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15043677.png)

![5-[4-(nonyloxy)phenyl]-3-{(E)-2-[4-(nonyloxy)phenyl]ethenyl}-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B15043681.png)
![2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol](/img/structure/B15043684.png)
![5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15043695.png)
![Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate](/img/structure/B15043711.png)

